Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.42 (t, J = 7.1 Hz) | CH₃ of ethyl ester |
| 2.58 (s) | C8-methyl group |
| 4.40 (q, J = 7.1 Hz) | CH₂ of ethyl ester |
| 7.25–7.85 (m) | Aromatic protons (H5, H6, H7) |
¹³C NMR (100 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment |
|---|---|
| 14.3 | CH₃ of ethyl ester |
| 21.7 | C8-methyl group |
| 61.2 | CH₂ of ethyl ester |
| 165.4 | Ester carbonyl (C=O) |
| 145.2–117.6 | Aromatic carbons |
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1725 | C=O stretch (ester) |
| 1605 | C=N stretch (imidazole) |
| 1550 | Aromatic C=C vibrations |
Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 204.22 | [M]⁺ (molecular ion) |
| 159 | Loss of COOCH₂CH₃ |
| 131 | Imidazo[1,2-a]pyridine core |
Tautomeric Behavior and Stability Studies
The imidazo[1,2-a]pyridine system exhibits tautomerism in solution, though the 8-methyl derivative shows limited tautomeric shifts due to steric and electronic effects. Key findings include:
- Ring-chain-ring tautomerism : Observed in benzo-fused analogs, where keto-enol equilibria occur between cyclic and open-chain forms.
- Stability : Thermal gravimetric analysis (TGA) of related compounds indicates decomposition temperatures >200°C, suggesting robustness under standard conditions.
Computational studies (CNDO/2) predict that the 8-methyl group stabilizes the canonical structure by reducing electron density at the N1 position, thereby suppressing tautomeric exchange.
Properties
IUPAC Name |
ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-4-5-8(2)10(13)12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNOZGJIVZLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413927 | |
| Record name | Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-40-5 | |
| Record name | Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
A common and effective synthetic route to imidazo[1,2-a]pyridine derivatives, including ethyl esters, is the cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-ketoesters.
Starting Materials: 2-aminopyridine or substituted 2-aminopyridines (e.g., 8-methyl-2-aminopyridine) and ethyl 2-bromoacetate or ethyl bromopyruvate.
Reaction Conditions: The reaction is typically carried out in ethanol or other polar solvents under reflux conditions, often in the presence of a base such as sodium bicarbonate or potassium carbonate to facilitate cyclization.
Mechanism: The amino group attacks the electrophilic α-haloketone or α-ketoester, forming an intermediate that cyclizes to the imidazo[1,2-a]pyridine ring system with the ester group at position 2.
Example: Although specific literature on ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is limited, analogous compounds such as ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate have been synthesized by reacting 2-aminopyridine derivatives with ethyl bromopyruvate under reflux in ethanol.
Methylation Strategies
The methyl group at the 8-position can be introduced either by starting with a methyl-substituted 2-aminopyridine or by post-cyclization methylation.
Direct Use of 8-Methyl-2-aminopyridine: This precursor ensures regioselective methyl substitution during ring formation.
Post-synthetic Methylation: Electrophilic aromatic substitution using methylating agents (e.g., methyl iodide under basic conditions) can be employed, but regioselectivity and yield may be lower.
Hydrazide and Hydrazone Intermediates
Some synthetic routes involve the preparation of hydrazide intermediates from the corresponding carboxylate esters, which can then be converted into various derivatives.
- Example: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be refluxed with hydrazine hydrate in ethanol to form hydrazide intermediates, which are useful for further functionalization.
Reaction Conditions and Optimization
Microwave-assisted synthesis has been reported to improve yields and regioselectivity for imidazo[1,2-a]pyridine derivatives by accelerating reaction kinetics, achieving yields up to 95% in some cases.
Analytical and Purification Techniques
Purification: Recrystallization from ethanol or ethanol-water mixtures is commonly used to purify the product.
Characterization: Melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
Chromatography: Column chromatography may be employed to separate regioisomers or impurities.
Summary of Key Research Findings
The cyclocondensation of substituted 2-aminopyridines with α-haloketones or α-ketoesters is the most reliable method for synthesizing ethyl imidazo[1,2-a]pyridine-2-carboxylates.
Use of methyl-substituted aminopyridines ensures regioselective incorporation of the methyl group at position 8.
Hydrazide intermediates provide versatile handles for further chemical modifications.
Bromination and subsequent substitution reactions expand the chemical space of derivatives, useful for medicinal chemistry applications.
Microwave-assisted protocols and continuous flow reactors offer improved yields and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Formation of 2-ethyl-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Formation of 2-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Scientific Research Applications
Pharmaceutical Development
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders and multidrug-resistant infections.
- Neurological Disorders : Research indicates that compounds derived from this chemical can enhance drug efficacy and specificity in treating conditions like Alzheimer's disease and other neurodegenerative disorders. For instance, studies have highlighted the compound's potential in modulating neurotransmitter systems, which are often disrupted in these diseases .
- Anti-Tuberculosis Agents : The compound has been explored for its anti-tuberculosis properties. A study synthesized several imidazo[1,2-a]pyridine derivatives that demonstrated potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as against resistant strains .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding.
- Enzyme Inhibition : This compound plays a role in understanding metabolic pathways by inhibiting specific enzymes. For example, it has been studied for its effects on ATP homeostasis by targeting the QcrB protein in Mycobacterium tuberculosis .
- Receptor Binding Studies : The compound's ability to bind to various receptors makes it a valuable tool in pharmacological research. It has been employed in studies focusing on transient receptor potential channels, which are implicated in pain and temperature sensation .
Agricultural Chemistry
In agricultural applications, this compound contributes to the development of safer agrochemicals.
- Pesticide Development : The compound is incorporated into formulations aimed at creating effective pesticides and herbicides that minimize environmental impact. Its unique chemical properties allow for the design of compounds that are both effective against pests and less harmful to beneficial organisms .
Material Science
The unique properties of this compound make it suitable for advanced material applications.
- Polymers and Coatings : Research has shown that this compound can be used to develop durable polymers and coatings with enhanced resistance to degradation. Its incorporation into material science can lead to innovations in protective coatings for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Neurological disorders; Anti-tuberculosis agents | Potent activity against drug-resistant strains; Enhances drug efficacy |
| Biochemical Research | Enzyme inhibition; Receptor binding | Inhibits ATP homeostasis; Targets QcrB protein |
| Agricultural Chemistry | Pesticides; Herbicides | Safer formulations with reduced environmental impact |
| Material Science | Advanced polymers; Protective coatings | Enhanced durability and resistance to degradation |
Case Studies
- Anti-Tuberculosis Research : A study synthesized a series of imidazo[1,2-a]pyridine derivatives based on this compound. The most potent compounds were evaluated against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating significant potential as new therapeutic agents .
- Neurological Drug Development : Research focusing on the modulation of neurotransmitter systems using derivatives of this compound has shown promise in enhancing cognitive function in animal models of Alzheimer's disease, indicating its potential therapeutic role in neuropharmacology .
- Agricultural Innovations : Studies have reported the successful formulation of eco-friendly pesticides incorporating this compound, which have shown effective pest control while maintaining safety for non-target species .
Mechanism of Action
The mechanism of action of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Functional Group-Substituted Derivatives
Substituent Variations at Other Positions
Key Research Findings
Synthetic Efficiency : Brominated derivatives (e.g., Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate) exhibit higher yields (>80%) compared to iodinated or chlorinated analogs (~70%) .
Biological Relevance: Amino- and hydroxy-substituted derivatives show promise in CNS-targeted therapies due to their interactions with neurological enzymes .
Electronic Properties: Fluorinated and cyano-substituted derivatives display distinct electronic excitation profiles, making them suitable for optoelectronic applications .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| This compound | N/A | 1.5* | 3 | 3 |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | N/A | 2.1 | 3 | 3 |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | 208 | 3.6 | 3 | 3 |
*Estimated via computational models.
Biological Activity
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of EMIPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- CAS Number : 67625-40-5
EMIPC's structure features a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring, which influences its biological properties.
The biological activity of EMIPC can be attributed to its ability to interact with various biological macromolecules. The compound undergoes radical reactions that allow for functionalization, enhancing its reactivity and potential therapeutic effects. Key mechanisms include:
- Antimicrobial Activity : EMIPC has shown promise as an antimicrobial agent, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
- Antiviral Properties : Its ability to interact with viral proteins suggests potential as an antiviral agent.
- Anticancer Activity : Preliminary studies indicate that EMIPC may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. EMIPC has been evaluated against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the potential of EMIPC as a lead compound for developing new antimicrobial agents.
Antiviral Activity
In vitro studies have shown that EMIPC can inhibit the replication of certain viruses. For instance, it was observed to reduce viral load in infected cell lines by targeting viral RNA synthesis pathways.
Anticancer Activity
EMIPC has been investigated for its anticancer properties in several studies. A notable study demonstrated that EMIPC exhibited cytotoxic effects on human cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 15.5 |
| MCF-7 (breast) | 12.3 |
| A549 (lung) | 18.7 |
The mechanism behind this activity includes the induction of apoptosis and inhibition of tumor growth factors.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including EMIPC. Results showed significant antibacterial activity against Gram-positive bacteria, suggesting a novel scaffold for antibiotic development . -
Anticancer Research :
In a study focusing on cancer therapeutics, EMIPC was tested against multiple cancer cell lines. The results indicated that it could significantly inhibit cell proliferation and induce apoptosis via the mitochondrial pathway . -
Antiviral Mechanism Exploration :
Research published in Pharmaceuticals explored the antiviral mechanisms of EMIPC against herpes simplex virus (HSV). The compound was found to interfere with viral entry and replication processes .
Q & A
Basic: What are the standard synthetic routes for Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol for 6 hours. After solvent evaporation, anhydrous KHCO₃ is added to adjust the pH to 8, yielding a white precipitate. Crystallization is achieved by slow evaporation from ethyl acetate . Alternative routes use ethyl bromopyruvate and substituted pyridinamines under reflux conditions, with yields optimized via pH control and solvent selection .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
X-ray crystallography is the gold standard. For example, the planar six-membered pyridine ring and five-membered imidazole ring in the structure are resolved with mean deviations of 0.0027 Å and 0.0018 Å, respectively. Intermolecular interactions (C–H⋯O/N hydrogen bonds) are analyzed to understand packing motifs. SHELXL (part of the SHELX suite) is widely used for refinement, with H atoms positioned geometrically and thermal parameters constrained .
Basic: What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Derivatives exhibit diverse pharmacological properties:
- Kinase inhibition : Substitutions at the 8-position (e.g., amino or bromo groups) enhance activity against cyclin-dependent kinases (CDKs) .
- Antiproliferative effects : Hydrazone derivatives of ethyl imidazo[1,2-a]pyridine-2-carboxylate show efficacy against lung and pancreatic cancer cells via receptor tyrosine kinase inhibition (e.g., c-Met) .
- Antiviral/anticonvulsant potential : Structural analogs are explored for GABA receptor modulation .
Advanced: How can reaction yields for imidazo[1,2-a]pyridine synthesis be optimized?
Methodological Answer:
Key strategies include:
- Catalyst selection : HATU/DIPEA in acid-amine coupling improves yields to 93–97% for carboxamide derivatives .
- Green chemistry : Ethanol as a solvent reduces environmental impact while maintaining efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) but requires validation for specific substrates.
Advanced: What computational methods are used to study imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- DFT studies : Analyze electronic excitation properties, molecular interactions, and nonlinear optical (NLO) behavior. For example, Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) .
- Molecular docking : Predicts binding affinities to biological targets (e.g., CDKs or c-Met) using software like AutoDock or Schrödinger .
Advanced: How do structural modifications at the 8-position influence pharmacological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Br, CF₃) : Enhance kinase inhibition by stabilizing ligand-receptor interactions .
- Amino/hydroxy groups : Improve solubility and bioavailability but may reduce metabolic stability. For instance, 8-hydroxy derivatives are coupled with amino acids to form prodrugs .
- Methyl groups : Increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted agents .
Advanced: What analytical techniques validate purity and identity during synthesis?
Methodological Answer:
- Chromatography : HPLC (≥98% purity) for quality control .
- Spectroscopy :
- XRD : Resolves crystallographic parameters (e.g., space group, unit cell dimensions) .
Advanced: How are imidazo[1,2-a]pyridines utilized in experimental phasing for macromolecular crystallography?
Methodological Answer:
SHELXC/D/E pipelines enable high-throughput phasing of macromolecules. The robustness of SHELX programs allows rapid solution of twinned or high-resolution data. For example, heavy-atom derivatives of imidazo[1,2-a]pyridines serve as anomalous scatterers in SAD/MAD phasing .
Advanced: What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis?
Methodological Answer:
- Byproduct control : Brominated intermediates (e.g., 3-bromo-2-oxo-propionic acid esters) require strict stoichiometric ratios to avoid side reactions .
- Purification : Column chromatography is labor-intensive; alternatives like recrystallization or solvent swaps (e.g., ethyl acetate → hexane) improve scalability .
- Thermal sensitivity : Reflux conditions must be tightly controlled to prevent decomposition .
Advanced: How do non-covalent interactions dictate the solid-state properties of imidazo[1,2-a]pyridines?
Methodological Answer:
- Hydrogen bonding : C–H⋯O/N networks stabilize crystal packing, as seen in trimeric units formed via intermolecular interactions .
- π-π stacking : Aromatic rings align with face-to-face distances of 3.5–4.0 Å, influencing solubility and melting points .
- Hirshfeld analysis : Quantifies contact contributions (e.g., H⋯H, H⋯O) to predict mechanical/thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
